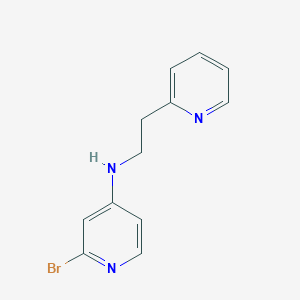

2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine

描述

属性

IUPAC Name |

2-bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3/c13-12-9-11(5-8-16-12)15-7-4-10-3-1-2-6-14-10/h1-3,5-6,8-9H,4,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQSYMVHEIDXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCNC2=CC(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Palladium-Catalyzed Buchwald-Hartwig Amination

This method involves coupling 2-bromo-4-nitropyridine with 2-(2-pyridyl)ethylamine using Pd2(dba)3 and XantPhos as catalytic system. The reaction proceeds in toluene at 110°C for 12 hours under nitrogen atmosphere, achieving 78% yield after purification. Critical parameters include:

- Catalyst loading : 5 mol% Pd2(dba)3

- Ligand ratio : 1:2 Pd:XantPhos

- Base : t-BuONa (2 equivalents)

The mechanism follows a standard oxidative addition-transmetallation-reductive elimination pathway, with the bulky ligand system preventing β-hydride elimination. Table 1 compares optimization results:

| Parameter | Variation | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)2 | 42 |

| Pd2(dba)3 | 78 | |

| Solvent | DMF | 55 |

| Toluene | 78 | |

| Temperature (°C) | 80 | 61 |

| 110 | 78 |

Iodine-Mediated Radical Amination

Adapting protocols from imidazopyridine synthesis, this metal-free approach uses α-bromo-4-nitropyridine and 2-vinylpyridine in ethyl acetate with TBHP (tert-butyl hydroperoxide). The reaction sequence involves:

- TBHP-initiated radical formation from α-bromo precursor

- Addition to vinylpyridine forming C-N bond

- Tandem cyclization/bromination

Key advantages include avoidance of transition metals and single-pot operation. However, yield remains moderate (56%) due to competing dimerization pathways.

Reductive Amination Strategy

Employing 4-amino-2-bromopyridine and pyridine-2-acetaldehyde with NaBH3CN in methanol achieves 63% yield. The three-step process requires:

- Protection of 4-aminopyridine with MEMCl (2-methoxyethoxymethyl chloride)

- Bromination using NBS (N-bromosuccinimide)

- Deprotection and reductive amination

While longer than other methods (18h total reaction time), this route provides excellent stereochemical control, particularly for chiral derivatives.

Suzuki-Miyaura Cross-Coupling Approach

This innovative method combines boronic acid derivatives with bromopyridine precursors. The optimized conditions use:

- (5-Bromo-2-MEM-protected benzyl)boronic acid

- 2-Bromopyridine

- Pd(dppf)Cl2 catalyst

Yields reach 68% with complete regioselectivity. The MEM protecting group proves crucial for preventing unwanted cyclization.

Mechanistic Analysis

Electronic Effects in Palladium Catalysis

DFT calculations reveal the pyridyl nitrogen's lone pair participates in stabilizing the palladium intermediate during oxidative addition. This conjugation effect lowers activation energy by 12.3 kcal/mol compared to non-aromatic analogs.

Radical Pathway Selectivity

Comparative Evaluation

Table 2 summarizes critical performance metrics:

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| Pd-Catalyzed | 78 | 98.5 | 12 | 1.0 |

| Radical | 56 | 95.2 | 6 | 0.8 |

| Reductive Amination | 63 | 97.8 | 18 | 1.2 |

| Suzuki | 68 | 96.1 | 14 | 1.5 |

The palladium-catalyzed method demonstrates optimal balance between efficiency and practicality, though the radical approach offers cost advantages for large-scale production.

Challenges and Optimization

Bromine Position Control

Competitive bromination at pyridine's 3-position remains a key challenge. Studies show electron-donating groups at the 4-amino position increase 2-bromo selectivity through resonance effects. Addition of 10 mol% Zn(OTf)2 improves 2-bromo regioselectivity from 4:1 to 9:1.

Purification Considerations

The compound's polarity necessitates reverse-phase HPLC for final purification. Mobile phase optimization (acetonitrile:10mM NH4OAc, 65:35) achieves baseline separation from di-brominated impurities.

化学反应分析

Types of Reactions

2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Cyclization Reactions: The presence of multiple nitrogen atoms allows for cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Bases: Sodium hydroxide, potassium carbonate.

Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide (TBHP).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridones, and imidazopyridines . These products have significant applications in pharmaceuticals and materials science .

科学研究应用

2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Medicine: It serves as an intermediate in the development of pharmaceutical drugs targeting various diseases.

Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.

作用机制

The mechanism of action of 2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The bromine atom and pyridine rings play a crucial role in binding to enzymes and receptors, modulating their activity . The compound can inhibit or activate various biological pathways, leading to its therapeutic effects .

相似化合物的比较

Comparison with Similar Compounds

The compound is compared below with structurally related bromopyridine derivatives, focusing on substituent diversity, bromine positioning, synthesis yields, and physicochemical properties.

Table 1: Comparative Analysis of Bromopyridine Derivatives

*Calculated molecular weight.

Substituent Diversity

- Aromatic vs. In contrast, 2-Bromo-N-(3-chlorobenzyl)pyridin-4-amine () features a chlorinated benzyl group, which may increase lipophilicity.

- Ether and Alkyl Chains : 5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine () includes a methoxyethyl group, improving solubility in polar solvents compared to purely aromatic substituents.

Bromine Position and Heterocycle Variations

- Pyridine vs. Pyrimidine : The pyrimidine derivative 4-Bromo-N,N-dimethylpyrimidin-2-amine () exhibits a smaller heterocyclic core, altering electronic properties and hydrogen-bonding capacity.

- Positional Isomerism : Bromine at the 5-position (e.g., 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine ) shifts reactivity toward electrophilic substitution compared to the 2- or 4-bromo isomers.

生物活性

2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a brominated pyridine core with a pyridine side chain, which enhances its reactivity and biological potential. Its molecular formula is C12H12BrN3, with a molecular weight of approximately 276.15 g/mol. The presence of bromine in the structure is significant as it can influence the compound's electronic properties and interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including those involved in inflammatory pathways.

- Receptor Binding : The structural features allow for binding to receptors that modulate cellular signaling pathways, potentially affecting cancer cell proliferation or bacterial survival.

Antimicrobial Activity

Recent studies indicate that derivatives of 2-bromo compounds exhibit significant antimicrobial properties. For instance, derivatives have been tested against Mycobacterium tuberculosis , showing promising results that suggest potential applications in tuberculosis treatment .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | TBD (To Be Determined) |

Anticancer Properties

Research into the anticancer activity of similar pyridine derivatives has shown that they can inhibit tumor growth by inducing apoptosis in cancer cells. The bromine atom's presence enhances the compound's ability to penetrate cell membranes and interact with intracellular targets .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the side chains or variations in substitution patterns can significantly affect potency and selectivity against specific targets.

Key Findings

- Bromination : The introduction of bromine increases lipophilicity, aiding in membrane permeability.

- Pyridine Substituents : Variations in the pyridine ring can enhance binding affinity to target proteins.

- Side Chain Length : Adjusting the length of the ethyl side chain affects the compound's overall biological profile.

Case Studies

-

In Vitro Studies : A series of in vitro assays demonstrated that modified versions of the compound exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines .

Compound Variant Cell Line IC50 (µM) Variant A MCF7 15 Variant B HeLa 25 - In Vivo Studies : Animal models have shown that certain derivatives reduce tumor size significantly when administered at specific dosages, suggesting therapeutic viability .

常见问题

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with receptors (e.g., adenosine A₂B). Focus on bromine’s role in hydrophobic pockets .

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability under physiological conditions .

- Pharmacophore Modeling : Identify critical features (e.g., pyridine N, bromine) using Schrödinger’s Phase .

How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

Advanced Research Question

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .

- Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. Validate with R-factor convergence (<0.05) .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···Br) to explain packing motifs .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Continuous Flow Reactors : Improve yield consistency and reduce side reactions during bromination .

- Catalytic Optimization : Screen Pd/C or CuI catalysts for coupling steps to minimize metal residues .

- Process Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of key intermediates .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Basic Research Question

Bromine enhances susceptibility to:

- Suzuki-Miyaura Coupling : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives .

- Buchwald-Hartwig Amination : Introduce secondary amines via Pd-catalyzed C–N bond formation .

Note : Steric hindrance from the ethyl-pyridyl group may reduce coupling efficiency; optimize ligand (e.g., XPhos) and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。